molecular formula C11H22N2O2 B13575164 Tert-butyl 2-(1,4-diazepan-1-yl)acetate

Tert-butyl 2-(1,4-diazepan-1-yl)acetate

Cat. No.: B13575164
M. Wt: 214.30 g/mol
InChI Key: ARHPLXFLEHEGAO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,4-diazepan-1-yl)acetate: is an organic compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,4-diazepan-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like acetonitrile under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(1,4-diazepan-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 2-(1,4-diazepan-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It can be used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its diazepane ring structure is of interest for the design of drugs targeting central nervous system disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,4-diazepan-1-yl)acetate involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate

Comparison: Tert-butyl 2-(1,4-diazepan-1-yl)acetate is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 2-(1,4-diazepan-1-yl)acetate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-13-7-4-5-12-6-8-13/h12H,4-9H2,1-3H3

InChI Key

ARHPLXFLEHEGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCNCC1

Origin of Product

United States

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